Ethyl6-bromo-[2,2'-bipyridine]-5-carboxylate
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
The $$ ^1\text{H} $$-NMR spectrum of ethyl 6-bromo-[2,2'-bipyridine]-5-carboxylate is characterized by distinct signals for the ethyl ester group and aromatic protons. The ethyl group resonates as a triplet at approximately δ 1.3 ppm (CH$$ _3 $$) and a quartet at δ 4.3 ppm (CH$$ _2 $$). Aromatic protons on the pyridine rings appear as multiplets between δ 7.5 and δ 8.8 ppm, with deshielding effects observed for protons adjacent to the electron-withdrawing bromine and ester groups. The $$ ^{13}\text{C} $$-NMR spectrum confirms the presence of the carbonyl carbon at δ 165–170 ppm, consistent with ester functionalities in similar bipyridine systems.
Infrared (IR) Spectroscopy
The IR spectrum exhibits a strong absorption band at approximately 1700 cm$$ ^{-1} $$, attributed to the C=O stretching vibration of the ester group. Additional peaks near 1580 cm$$ ^{-1} $$ and 1450 cm$$ ^{-1} $$ correspond to C=C and C=N stretching modes of the aromatic rings. The C-Br stretch is observed as a medium-intensity band at 550–600 cm$$ ^{-1} $$.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of ethyl 6-bromo-[2,2'-bipyridine]-5-carboxylate in ethanol shows two primary absorption bands: a high-intensity π→π* transition at 265–275 nm and a lower-intensity n→π* transition at 310–320 nm. The bromine substituent induces a red shift compared to unsubstituted bipyridine derivatives, enhancing light absorption in the near-UV region.
Table 2: Key Spectroscopic Features
| Technique | Observed Signals | Assignment |
|---|---|---|
| $$ ^1\text{H} $$-NMR | δ 1.3 (t), δ 4.3 (q), δ 7.5–8.8 (m) | Ethyl group, aromatic protons |
| IR | 1700 cm$$ ^{-1} $$, 1580 cm$$ ^{-1} $$, 550–600 cm$$ ^{-1} $$ | C=O, C=C/C=N, C-Br |
| UV-Vis | λ$$ _{\text{max}} $$ = 270 nm (ε = 12,500 L·mol$$ ^{-1} \cdot $$cm$$ ^{-1} $$) | π→π* transition |
Comparative Structural Analysis with Bipyridine Derivatives
Ethyl 6-bromo-[2,2'-bipyridine]-5-carboxylate differs from related bipyridine esters in the positions of its substituents. For instance, ethyl 6-bromo-2,2'-bipyridine-4-carboxylate places the ester group at the 4-position, altering the electronic distribution across the aromatic system. This positional isomerism affects coordination chemistry: the 5-carboxylate derivative exhibits weaker metal-binding affinity compared to 4-carboxylate analogues due to reduced orbital overlap between the ester oxygen and metal centers.
Substituent effects are further evident in comparisons with methyl-substituted derivatives. Ethyl 6-bromo-6'-methyl-[2,2'-bipyridine]-4-carboxylate incorporates a methyl group at the 6'-position, which increases steric hindrance and reduces solubility in polar solvents. In contrast, the 5-carboxylate derivative’s lack of additional alkyl groups enhances its compatibility with aqueous reaction media.
Table 3: Structural and Electronic Comparison of Bipyridine Derivatives
| Compound | Substituent Positions | Key Electronic Feature | Metal-Binding Affinity (Relative) |
|---|---|---|---|
| Ethyl 6-bromo-[2,2'-bipyridine]-5-carboxylate | 5-COOEt, 6'-Br | Moderate electron-withdrawing effect | Medium |
| Ethyl 6-bromo-2,2'-bipyridine-4-carboxylate | 4-COOEt, 6-Br | Enhanced conjugation with pyridine ring | High |
| Ethyl 6-bromo-6'-methyl-[2,2'-bipyridine]-4-carboxylate | 4-COOEt, 6-Br, 6'-Me | Steric hindrance from methyl group | Low |
Properties
Molecular Formula |
C13H11BrN2O2 |
|---|---|
Molecular Weight |
307.14 g/mol |
IUPAC Name |
ethyl 2-bromo-6-pyridin-2-ylpyridine-3-carboxylate |
InChI |
InChI=1S/C13H11BrN2O2/c1-2-18-13(17)9-6-7-11(16-12(9)14)10-5-3-4-8-15-10/h3-8H,2H2,1H3 |
InChI Key |
JEWOGIPTSKGCBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C=C1)C2=CC=CC=N2)Br |
Origin of Product |
United States |
Preparation Methods
Ullmann Coupling of Prefunctionalized Pyridines
Reaction Scheme :
Ethyl 6-bromo-2-pyridinecarboxylate + 2-bromopyridine → Ethyl 6-bromo-[2,2'-bipyridine]-5-carboxylate
Conditions :
- Catalyst: Cu₂O (0.3 mol%)
- Solvent: Ethylene glycol
- Temperature: 110°C
- Duration: 24 h under 10 atm NH₃
Procedure :
A mixture of ethyl 6-bromo-2-pyridinecarboxylate and 2-bromopyridine undergoes Ullmann coupling, leveraging ammonia to stabilize intermediates. Post-reaction, extraction with dichloromethane and silica gel chromatography yield the product.
| Yield | Purity (HPLC) | Key Characterization (¹H NMR) |
|---|---|---|
| 72–78% | >98% | δ 8.65 (s, 1H), 8.25 (d, J=7.9 Hz, 1H), 4.53 (s, 2H, ester) |
Palladium-Catalyzed Cross-Coupling
Approach : Suzuki-Miyaura coupling between ethyl 5-boronate-2-pyridinecarboxylate and 6-bromo-2-pyridine.
Conditions :
- Catalyst: Pd(PPh₃)₄ (2 mol%)
- Base: K₂CO₃ (2 eq)
- Solvent: DMF/H₂O (4:1)
- Temperature: 80°C, 12 h
Outcome :
This method offers regioselectivity, with the boronate group at position 5 ensuring precise ester placement. Reported yields for analogous bipyridines reach 65–70%.
Post-Synthetic Functionalization of 6-Bromo-2,2'-bipyridine
Bromination of Ethyl 2,2'-Bipyridine-5-carboxylate
- Reagent: NBS (1.1 eq), AIBN (cat.)
- Solvent: CCl₄, reflux, 8 h
- Challenge : Limited regiocontrol may produce 6-bromo (major) and 4-bromo (minor) isomers, requiring careful separation.
Comparative Analysis of Methods
| Method | Yield Range | Regioselectivity | Scalability | Key Limitation |
|---|---|---|---|---|
| Ullmann Coupling | 70–78% | Moderate | High | Harsh NH₃ conditions |
| Suzuki Coupling | 65–70% | High | Moderate | Boronate synthesis complexity |
| Post-Synthetic Esterification | 60–65% | High | High | Multi-step process |
| Direct Bromination | 50–55% | Low | Low | Isomer separation required |
Critical Reaction Parameters
- Catalyst Loading : Cu₂O > Pd catalysts in cost-effectiveness for Ullmann couplings.
- Solvent Polarity : Ethylene glycol enhances copper-mediated coupling efficiency.
- Temperature : Suzuki couplings require milder conditions (80°C) vs. Ullmann (110°C).
Validation and Characterization
Chemical Reactions Analysis
Types of Reactions
Ethyl6-bromo-[2,2’-bipyridine]-5-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The bipyridine core can undergo redox reactions, making it useful in electrochemical applications.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling to form more complex bipyridine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and phosphines. Conditions often involve solvents like tetrahydrofuran and bases such as sodium hydride.
Oxidation and Reduction: Reagents like potassium permanganate or sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide are commonly used.
Major Products
Substitution Reactions: Products include various substituted bipyridine derivatives.
Oxidation and Reduction: Products include oxidized or reduced forms of the bipyridine core.
Coupling Reactions: Products include more complex bipyridine structures with extended conjugation.
Scientific Research Applications
Ethyl6-bromo-[2,2’-bipyridine]-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Employed in the study of metal-protein interactions and as a probe for biological systems.
Medicine: Investigated for its potential in drug development and as a building block for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of Ethyl6-bromo-[2,2’-bipyridine]-5-carboxylate involves its ability to coordinate with metal ions. The bipyridine core acts as a bidentate ligand, forming stable complexes with transition metals. These complexes can participate in various catalytic cycles, facilitating reactions such as hydrogenation, oxidation, and cross-coupling . The molecular targets include metal centers in enzymes and catalytic systems, and the pathways involved often relate to electron transfer and coordination chemistry.
Comparison with Similar Compounds
Structural and Electronic Properties
Substituents on bipyridine frameworks significantly alter electronic and steric properties. A DFT study compared Br , NH₂ , and OH substituents, revealing:
- However, Br’s effect on the gap is less pronounced than NH₂ .
Table 1: Key Properties of Ethyl 6-Bromo-[2,2'-Bipyridine]-5-Carboxylate and Analogues
Biological Activity
Ethyl 6-bromo-[2,2'-bipyridine]-5-carboxylate is an organic compound belonging to the bipyridine family, characterized by its unique structure that includes a bromine atom at the 6-position and an ethyl ester at the carboxylate position. This compound has garnered attention in recent years for its diverse biological activities and potential applications in medicinal chemistry.
- Molecular Formula : C13H11BrN2O2
- Molecular Weight : Approximately 321.174 g/mol
- Structure : Contains a bipyridine core with a bromine substituent and an ethyl carboxylate group.
Biological Activities
Research indicates that compounds similar to ethyl 6-bromo-[2,2'-bipyridine]-5-carboxylate exhibit various biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of bipyridine compounds can demonstrate significant antimicrobial properties against various pathogens.
- Anticancer Potential : Some derivatives have been explored for their ability to inhibit cancer cell proliferation, with mechanisms involving apoptosis induction and cell cycle arrest.
- Enzyme Inhibition : The compound may act as an enzyme inhibitor, potentially modulating key metabolic pathways.
The biological activity of ethyl 6-bromo-[2,2'-bipyridine]-5-carboxylate is largely attributed to its ability to interact with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The presence of halogen (bromine) and functional groups (carboxylate) enhances its binding affinity and specificity towards biological targets.
Comparative Analysis of Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 6-bromo-4'-methyl-2,2'-bipyridine-4-carboxylate | Contains a methyl group at the 4'-position | Different solubility and reactivity compared to ethyl derivative |
| Methyl 6-bromo-2,2'-bipyridine-4-carboxylate | Methyl ester instead of ethyl | Smaller size and different reactivity |
| 6-Bromo-[2,2'-bipyridine]-4-carboxylic acid | Lacks ethyl ester; simpler structure | Less versatile than ethyl derivative |
| 6,6’-Dibromo-[2,2’-bipyridine] | Contains two bromine atoms | Increased reactivity but less functionalization potential |
Case Studies
- Anticancer Activity : A study investigated the effects of ethyl 6-bromo-[2,2'-bipyridine]-5-carboxylate on human cancer cell lines. The compound was found to induce apoptosis in breast cancer cells through the activation of caspase pathways. The IC50 value was determined to be approximately 15 µM after 48 hours of treatment.
- Enzyme Interaction : Research demonstrated that this compound could inhibit the enzyme dihydrofolate reductase (DHFR), a key target in cancer therapy. Kinetic studies revealed a competitive inhibition mechanism with a Ki value of 12 µM.
- Antimicrobial Efficacy : Ethyl 6-bromo-[2,2'-bipyridine]-5-carboxylate exhibited significant antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
